Product packaging for 5-Carbethoxyuracil(Cat. No.:CAS No. 28485-17-8)

5-Carbethoxyuracil

Cat. No.: B1345524
CAS No.: 28485-17-8
M. Wt: 184.15 g/mol
InChI Key: MKNYHTGOVKPZMU-UHFFFAOYSA-N
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Description

Significance of Uracil (B121893) Derivatives in Chemical and Biological Systems

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are of paramount importance in the fields of chemistry and biology. These compounds, belonging to the pyrimidine (B1678525) family, are not only crucial for the structure and function of RNA but also serve as versatile building blocks in medicinal chemistry. ontosight.aiontosight.ai The modification of the uracil scaffold at various positions allows for the synthesis of a diverse array of molecules with a wide range of biological activities.

Uracil derivatives have been extensively investigated for their therapeutic potential, showing promise as antiviral, anticancer, antimicrobial, and even anti-inflammatory agents. researchgate.netwikipedia.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) operates by mimicking uracil, thereby inhibiting enzymes essential for DNA synthesis and halting the proliferation of cancer cells. wikipedia.org This highlights the principle that subtle structural changes to the uracil ring can lead to significant alterations in biological function. The exploration of uracil derivatives continues to be a vibrant area of research, contributing to a deeper understanding of structure-activity relationships and the development of novel therapeutic agents. ontosight.ai

Research Context and Historical Perspective of 5-Carbethoxyuracil Studies

The study of this compound has a history rooted in the broader exploration of uracil chemistry. Early research, such as the work published in the Journal of the American Chemical Society in 1952, laid the groundwork for the synthesis of 5-carbethoxyuracils. acs.org These initial studies focused on developing methods for the condensation of urea (B33335) and its derivatives with compounds like diethyl ethoxymethylenemalonate to produce the this compound core structure. researchgate.net

Over the decades, research has evolved from fundamental synthesis to exploring the utility of this compound as a versatile intermediate. The presence of the carbethoxy group at the 5-position provides a reactive handle for further chemical modifications, making it a valuable precursor for more complex molecules. researchgate.net This has led to its use in the synthesis of various heterocyclic compounds and nucleoside analogues.

Scope and Objectives of Current Research on this compound

Contemporary research on this compound is multifaceted, with a primary focus on its application as a building block in drug discovery and materials science. A significant area of investigation involves the synthesis of novel 5-carboxyuracil derivatives, including esters and amides, which can be evaluated as potential inhibitors of enzymes like DNA and RNA polymerases. lmaleidykla.lt Some of these derivatives have been tested for their activity against reverse transcriptases, such as those from Moloney murine leukemia virus (M-MuLV) and human immunodeficiency virus type 1 (HIV-1). lmaleidykla.lt

Furthermore, this compound and its derivatives are being explored as substrates for enzymatic synthesis of modified nucleosides. lmaleidykla.lt This approach offers a pathway to generate novel, functionalized non-natural uridines that may not be accessible through traditional chemical methods. lmaleidykla.lt The overarching goal of this research is to expand the chemical space around the uracil core to identify new compounds with potential therapeutic applications.

Chemical Profile of this compound

PropertyValue
IUPAC Name ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS Registry Number 28485-17-8
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Synonyms This compound, Ethyl uracil-5-carboxylate, Isoorotic acid ethyl ester

Synthesis and Manufacturing Processes

A common laboratory-scale synthesis of this compound involves the condensation reaction between urea and diethyl ethoxymethylenemalonate. researchgate.net This reaction is typically carried out in an alcoholic solution in the presence of a basic catalyst. researchgate.netresearchgate.net Variations of this method include the use of N-substituted ureas, which can lead to the formation of 3-alkyl-5-carbethoxyuracils. researchgate.net For instance, the reaction with N-methylurea yields 3-methyl-5-carbethoxyuracil. researchgate.net These methods provide a direct route to obtaining this compound in good yields. researchgate.netresearchgate.net

Chemical Reactivity and Participation in Organic Reactions

The chemical reactivity of this compound is largely centered around the functional groups present on the pyrimidine ring. The ester group at the C5 position is particularly important as it can undergo various transformations. For example, it can be hydrolyzed to the corresponding carboxylic acid, 5-carboxyuracil, or converted into a variety of amides and other esters. lmaleidykla.lt This functional group makes this compound a key intermediate for the synthesis of a wide range of uracil derivatives with potential biological activity. researchgate.net

Applications in Academic and Industrial Research

Building Block in Medicinal Chemistry

This compound serves as a crucial starting material in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been synthesized and investigated for their potential as inhibitors of various enzymes, including DNA and RNA polymerases. lmaleidykla.lt This makes them candidates for antiviral and anticancer drugs. researchgate.netwikipedia.org The ability to modify the carbethoxy group allows for the fine-tuning of the molecule's properties to enhance its biological activity and selectivity. researchgate.net

Precursor for Novel Materials

While the primary focus of this compound research has been in the biomedical field, the reactive nature of the uracil scaffold also presents opportunities in materials science. The potential for polymerization and incorporation into larger macromolecular structures makes uracil derivatives interesting candidates for the development of new polymers and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O4 B1345524 5-Carbethoxyuracil CAS No. 28485-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-8-7(12)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNYHTGOVKPZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182713
Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28485-17-8
Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Record name Ethyl 1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carboxylate
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Synthetic Methodologies for 5 Carbethoxyuracil and Its Derivatives

Classical Synthetic Approaches to 5-Carbethoxyuracil

The traditional methods for synthesizing this compound have been well-established for decades, primarily relying on condensation reactions.

Condensation Reactions with Diethyl Ethoxymethylenemalonate and Urea (B33335) Derivatives

A prevalent and widely utilized method for the synthesis of this compound involves the condensation of diethyl ethoxymethylenemalonate with urea or its derivatives. researchgate.netresearchgate.net This reaction provides a direct pathway to the uracil (B121893) ring system with the desired carbethoxy group at the 5-position.

The condensation reaction is frequently carried out in the presence of a base catalyst. researchgate.netresearchgate.net This approach facilitates the reaction between diethyl ethoxymethylenemalonate and various ureas, including urea itself, N-alkylureas, and N-arylureas, to directly yield this compound and its N-substituted derivatives in good yields. researchgate.netresearchgate.net For instance, heating diethyl ethoxymethylenemalonate with N,N'-dimethylurea leads to the formation of 1,3-dimethyl-5-carbethoxyuracil, while reaction with N-methylurea produces 3-methyl-5-carbethoxyuracil. researchgate.net In the case of higher N-alkylureas, the reaction may initially form alkylureidomethylenemalonates, which can then be cyclized to the corresponding 3-alkyl-5-carbethoxyuracils with the aid of a basic catalyst. researchgate.net

ReactantsProductCatalyst
Diethyl ethoxymethylenemalonate and UreaThis compoundBase
Diethyl ethoxymethylenemalonate and N-Methylurea3-Methyl-5-carbethoxyuracilBase
Diethyl ethoxymethylenemalonate and N,N'-Dimethylurea1,3-Dimethyl-5-carbethoxyuracilHeat

This table summarizes the base-catalyzed condensation reactions for the synthesis of this compound and its derivatives.

The choice of solvent plays a crucial role in the efficiency of the condensation reaction. The reaction is often performed in an alcoholic solution, which acts as a suitable medium for the base-catalyzed condensation. researchgate.netresearchgate.net The use of mixed solvent systems, such as ethanol-water, can improve the solubility of reactants and enhance reaction kinetics. For example, a 70:30 ethanol-water mixture has been shown to reduce reaction times while maintaining high yields. The effect of solvent polarity and hydrogen bonding capabilities can influence the reaction rate and the nature of the products formed. researchgate.net

Base-Catalyzed Condensation Techniques

Multi-step Synthetic Pathways

While direct condensation is common, multi-step synthetic pathways can also be employed to generate this compound and its analogs. msu.edu These routes may involve the initial formation of an intermediate, which is then cyclized to form the uracil ring. For instance, an aniline (B41778) derivative can be reacted with diethyl ethoxymethylenemalonate to produce an anilinomethylenemalonate intermediate. google.com This intermediate can then undergo cyclization under different conditions to yield quinoline (B57606) derivatives, but similar principles can be applied to form the pyrimidine (B1678525) ring of uracil.

Modern Synthetic Strategies for this compound Derivatives

Contemporary synthetic methods often focus on the derivatization of the this compound core to create a library of compounds with diverse functionalities.

Synthesis of Ester and Amide Derivatives of 5-Carboxyuracil

A key modern strategy involves the synthesis of ester and amide derivatives starting from 5-carboxyuracil, which can be obtained from the hydrolysis of this compound. A new procedure utilizing a carbodiimide (B86325) coupling reagent has been developed for the synthesis of various 5-carboxyuracil esters. lmaleidykla.ltresearchgate.net This method has been used to prepare methyl, ethyl, propyl, isopropyl, butyl, cyclohexyl, and cyclooctyl esters of 5-carboxyuracil. lmaleidykla.ltresearchgate.net

Similarly, a range of amide derivatives of 5-carboxyuracil have been synthesized. lmaleidykla.ltresearchgate.net These syntheses often involve the reaction of 5-carboxyuracil with various amines, including oleylamine (B85491) and amino acid esters, to yield the corresponding amides. lmaleidykla.ltresearchgate.net These modern approaches allow for the introduction of a wide variety of functional groups at the 5-position of the uracil ring, enabling the exploration of structure-activity relationships for potential therapeutic applications. lmaleidykla.lt

Starting MaterialReagentProduct Type
5-CarboxyuracilVarious AlcoholsEster Derivatives
5-CarboxyuracilVarious AminesAmide Derivatives

This table outlines the modern synthetic approaches to creating ester and amide derivatives from 5-carboxyuracil.

Carbodiimide Coupling Reagents in Synthesis

A prominent method for the synthesis of this compound and related esters involves the use of carbodiimide coupling reagents. lmaleidykla.ltresearchgate.net This approach facilitates the esterification of uracil-5-carboxylic acid. In a typical procedure, uracil-5-carboxylic acid is dissolved in a solvent such as dimethylformamide (DMF), to which a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), is added along with a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), and the corresponding alcohol. lmaleidykla.lt The carbodiimide activates the carboxylic acid group, making it susceptible to nucleophilic attack by the alcohol, which results in the formation of the desired ester. orgsyn.orgpeptide.com

This method has been successfully employed to prepare a series of 5-carboxyuracil esters. lmaleidykla.ltresearchgate.net The reaction mixture is typically stirred overnight, and the product is purified using column chromatography. lmaleidykla.lt While DCC is effective, the byproduct, dicyclohexylurea, is poorly soluble in many organic solvents, which can simplify purification in solution-phase synthesis but makes it less suitable for solid-phase applications. peptide.com An alternative, water-soluble carbodiimide like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) can also be used, which facilitates easier workup via aqueous extraction. orgsyn.orgpeptide.com

Table 1: Synthesis of 5-Carboxyuracil Esters using DCC Coupling

Product Alcohol Used Yield (%) Reference
Methyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Methanol 50% lmaleidykla.ltresearchgate.net
Propyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Propan-1-ol 42% lmaleidykla.ltresearchgate.net
Isopropyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Propan-2-ol 25% researchgate.net
Butyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Butan-1-ol 48% lmaleidykla.ltresearchgate.net
Cyclohexyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Cyclohexanol 48% researchgate.net
Cyclooctyl 2,4-dioxo-1H,3H-pyrimidine-5-carboxylate Cyclooctanol 24% researchgate.net
Enzymatic Synthesis of Modified Nucleosides via Transglycosylation

Enzymatic methods provide a highly specific and efficient route for the synthesis of modified nucleosides from this compound and its analogs. lmaleidykla.ltresearchgate.net The key process is transglycosylation, where an enzyme catalyzes the transfer of a glycosyl group from a donor molecule to an acceptor, in this case, a modified uracil base. nih.govnih.gov Nucleoside phosphorylases are particularly valuable for this purpose, as they catalyze the reversible phosphorolysis of nucleosides, a process that can be harnessed for synthesis. researchgate.netresearchgate.net

This enzymatic approach has been demonstrated to produce novel, non-natural uridine (B1682114) nucleosides. researchgate.net The reaction typically involves a nucleoside phosphorylase mediating a nucleobase-exchange reaction, for instance, converting thymidine (B127349) and a 5-substituted uracil into the corresponding modified nucleoside. researchgate.net

Role of Thymidine Phosphorylase from Escherichia coli

Thymidine phosphorylase (TP) from Escherichia coli (E. coli) is a well-studied enzyme that plays a crucial role in the pyrimidine nucleoside salvage pathway. uniprot.org It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-alpha-D-ribose 1-phosphate. uniprot.org This reversibility is exploited for the synthesis of nucleoside analogs. researchgate.net In the synthetic direction, the enzyme can couple a modified base, such as a 5-carboxyuracil ester, with a sugar phosphate (B84403) donor (like 2-deoxy-alpha-D-ribose 1-phosphate) to form the corresponding nucleoside. researchgate.nettandfonline.comtandfonline.com This enzymatic synthesis is highly specific, offering an advantage over many chemical procedures. researchgate.net

Substrate Specificity in Enzymatic Conversions

The utility of thymidine phosphorylase in synthesis is dictated by its substrate specificity. Research has shown that TP from E. coli can accommodate a variety of substitutions at the C5 position of the uracil ring. researchgate.nettandfonline.comtandfonline.com This tolerance makes it an effective catalyst for producing nucleosides from 5-substituted uracils. sci-hub.se

Specifically, esters of 5-carboxyuracil, including methyl, ethyl, propyl, isopropyl, butyl, cyclohexyl, and cyclooctyl esters, have been shown to be substrates for thymidine phosphorylase. lmaleidykla.ltresearchgate.net However, the efficiency of the conversion can be influenced by the size of the ester group. A study demonstrated that while the methyl ester of 5-carboxyuracil resulted in a 39% conversion of thymidine to the corresponding modified nucleoside, the yield decreased as the size of the ester group increased. researchgate.net In contrast, 5-carboxyuracil amides were not observed to be substrates for the enzyme under the tested conditions, highlighting the enzyme's specificity. researchgate.net

Table 2: Enzymatic Conversion of Thymidine to Modified Uridine Nucleosides using E. coli Thymidine Phosphorylase

5-Carboxyuracil Ester Substrate Conversion Yield (%) Reference
Methyl ester 39.0% researchgate.net
Propyl ester 21.2% researchgate.net
Prop-2-ynyl ester 2.8% researchgate.net
Other esters (ethyl, isopropyl, butyl, etc.) Active, but yields vary researchgate.net
Amide derivatives No conversion observed researchgate.net

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules like oligonucleotides and peptides on an insoluble resin support. atdbio.combiotage.co.jp This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin-bound product. atdbio.combiotage.co.jp

While specific literature detailing the solid-phase synthesis of this compound itself is not prominent, the principles of the technique are applicable. A synthetic route could be envisioned where a suitable precursor molecule is attached to a solid support, such as polystyrene or controlled pore glass (CPG) resin. atdbio.compeptide.com For instance, a protected uracil derivative could be anchored to the resin. Subsequent chemical modifications, such as the introduction and esterification of a carboxyl group at the C5 position, could then be performed in a stepwise manner. Each step of the synthesis cycle would involve coupling, washing, and deprotection, similar to standard oligonucleotide or peptide synthesis protocols. biotage.co.jp The final this compound derivative would then be cleaved from the solid support. This approach offers potential for automation and high-throughput synthesis. biotage.co.jp

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comacs.org These principles can be applied to the synthesis of this compound.

One of the most significant green approaches is the use of biocatalysis. mdpi.com The enzymatic synthesis of this compound nucleosides via transglycosylation with thymidine phosphorylase is a prime example. researchgate.net Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit high specificity, which reduces the need for protecting groups and minimizes the formation of by-products. acs.orgmdpi.com This aligns with several green chemistry principles, including catalysis, reducing derivatives, and designing for energy efficiency. vapourtec.com

In chemical synthesis routes, such as the carbodiimide coupling method, green principles can be applied by carefully selecting solvents and reagents. lmaleidykla.ltresearchgate.net Choosing safer, less toxic solvents and minimizing their use is a core tenet. mdpi.com Furthermore, optimizing reactions to improve atom economy—ensuring that the maximum amount of starting materials ends up in the final product—is another key goal. vapourtec.com Evaluating the entire synthetic pathway for its E-Factor (mass of waste per mass of product) can provide a metric for its environmental impact, guiding the selection of greener alternatives. mdpi.com

Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and its derivatives.

In the carbodiimide-mediated esterification , the reaction initiates with the carbodiimide (e.g., DCC) activating the carboxylic acid group of uracil-5-carboxylic acid. The nitrogen of the carbodiimide is protonated, and the carboxylate attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. peptide.combachem.com This intermediate is an excellent leaving group. The alcohol (R-OH) then acts as a nucleophile, attacking the activated carbonyl carbon. This attack, often catalyzed by DMAP, leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the ester product (this compound) and the dicyclohexylurea (DCU) byproduct. lmaleidykla.ltorgsyn.org

The enzymatic synthesis via transglycosylation catalyzed by thymidine phosphorylase follows a different pathway. The reaction proceeds through a reversible phosphorolysis mechanism. tandfonline.comtandfonline.com In the synthesis direction, the enzyme binds 2-deoxy-alpha-D-ribose 1-phosphate and the this compound base. The reaction is believed to proceed through an α-oxacarbenium-like transition state. tandfonline.comtandfonline.com The N1 of the uracil base attacks the C1 of the ribose sugar, displacing the phosphate group and forming the N-glycosidic bond of the new nucleoside product. The precise positioning of substrates within the enzyme's active site ensures the high stereospecificity and regioselectivity of the reaction. researchgate.net

Nucleophilic Attack and Addition Mechanisms

The initial steps in many synthetic routes to this compound derivatives involve nucleophilic attack and addition mechanisms. These reactions assemble the acyclic precursors necessary for subsequent cyclization. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, serves as a prime example. wikipedia.orgsigmaaldrich.com

The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea, which involves the nucleophilic attack of the urea nitrogen on the aldehyde's carbonyl carbon. sigmaaldrich.comonlineorganicchemistrytutor.com This process leads to the formation of a key N-acyliminium ion intermediate. onlineorganicchemistrytutor.com This electrophilic intermediate is then subject to nucleophilic attack by the enol form of the β-ketoester. sigmaaldrich.com This sequence of nucleophilic additions constitutes the primary bond-forming events that build the molecule's backbone before the final ring closure. According to a mechanism proposed in 1973, the aldol (B89426) condensation between the β-ketoester and the aldehyde can also be the initial, rate-limiting step, forming a carbenium ion which is then attacked by the urea. wikipedia.org

Another significant method involves the reaction of ureas with diethyl ethoxymethylenemalonate. In this process, a nitrogen nucleophile from urea or a substituted urea attacks the electrophilic carbon of the ethoxymethylene group, leading to a nucleophilic substitution of the alkoxy group. This initial addition is a critical step that precedes the final cyclization to form the uracil ring.

Rearrangement Reactions

Rearrangement reactions represent a class of organic reactions where a molecule's carbon skeleton is restructured, providing pathways to structural isomers. beilstein-journals.org In the context of pyrimidine synthesis, several types of rearrangements are instrumental, including the Dimroth, Beckmann, and Schmidt rearrangements.

The Dimroth rearrangement is a significant isomerization process for various nitrogen-containing heterocyclic systems, including pyrimidines. nih.gov This reaction typically involves the opening of the heterocyclic ring followed by a re-closure, effectively swapping the positions of heteroatoms within the ring or between the ring and an exocyclic group. nih.gov The process can be catalyzed by acid, base, or heat. nih.gov For instance, Current time information in Bangalore, IN.organic-chemistry.orgnih.govtriazolo[4,3-c]pyrimidine derivatives have been shown to undergo a Dimroth rearrangement to yield the more stable Current time information in Bangalore, IN.organic-chemistry.orgnih.govtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org The proposed mechanism involves protonation of a ring nitrogen, followed by ring opening, tautomerization, and subsequent ring closure and deprotonation. beilstein-journals.org While first observed in triazine derivatives, its generality for pyrimidines was established in the 1950s. nih.gov

Other rearrangements are also employed in the synthesis of complex molecules containing pyrimidine rings. The Beckmann rearrangement, which converts an oxime into an amide, and the Schmidt rearrangement, which can transform a ketone into a lactam, have been used to create fused-ring systems. For example, a Beckmann rearrangement of a ketone precursor has been used to synthesize eight-membered B-ring lactams in the development of allocolchicinoid variants, while the Schmidt rearrangement was used to prepare a tetrazole-annulated congener. nih.gov Additionally, the Fischer-Hepp rearrangement has been observed in pyrimidines, where a nitroso group migrates to the C-5 position of the pyrimidine ring under acidic conditions. beilstein-journals.org

Cyclization Pathways

The final and defining step in the synthesis of the this compound core is the cyclization of an open-chain intermediate. This intramolecular reaction establishes the stable heterocyclic pyrimidine ring.

In the Biginelli reaction, after the initial nucleophilic additions, the molecule is primed for ring closure. The terminal amine group of the urea fragment performs a nucleophilic attack on one of the ester's carbonyl carbons. wikipedia.orgsigmaaldrich.com This intramolecular cyclization is followed by a dehydration step (a second condensation), which results in the formation of the stable 3,4-dihydropyrimidin-2(1H)-one ring structure. wikipedia.org

Similarly, the synthesis of 5-carbethoxyuracils from diethyl ethoxymethylenemalonate and urea involves a crucial cyclization step. After the initial nucleophilic attack and formation of an intermediate, the cyclization is typically induced by heat. This thermal cyclization involves the elimination of an alcohol molecule (ethanol) to form the final, stable uracil ring system.

These cyclization strategies are fundamental to forming the heterocyclic core of this compound and its derivatives, transforming linear precursors into the final cyclic products.

Advanced Spectroscopic and Analytical Characterization in 5 Carbethoxyuracil Research

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org In the context of 5-Carbethoxyuracil, advanced chromatographic methods are indispensable for ensuring the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and research chemicals like this compound. wikipedia.orgpatsnap.com The method separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase. wikipedia.org For purity determination, the primary peak corresponding to this compound is analyzed in relation to any other peaks present in the chromatogram, which represent impurities. chromforum.org

The quantification of purity is typically performed by calculating the peak area percentage. chromforum.org A standard procedure involves dissolving a known quantity of the this compound sample in a suitable solvent, injecting it into the HPLC system, and analyzing the resulting chromatogram. chromforum.org The peak area of this compound is compared to the total area of all peaks to calculate the purity percentage. chromforum.org

To ensure the main peak is not composed of co-eluting impurities, a photodiode array (PDA) or diode-array detector (DAD) is often employed. sepscience.comtorontech.com This detector scans across a range of UV wavelengths, and the spectra across the peak can be compared. torontech.com A spectrally pure peak will exhibit consistent spectra throughout its elution. torontech.com

Table 1: Illustrative HPLC Purity Analysis Data for a this compound Sample

ParameterResultMethod
Purity (%) 99.5%Peak Area Normalization
Retention Time (min) 5.8Isocratic Elution
Column C18 (Reversed-Phase)Standard Analytical Column
Mobile Phase Acetonitrile/Water GradientCommon for polar compounds
Detector UV at 275 nmWavelength of max absorption

Hyphenated Chromatographic-Spectrometric Methods

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, offer a more powerful approach for analysis. chromatographytoday.comsaspublishers.com The combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS, respectively) is particularly valuable in the analysis of this compound. ijsrtjournal.comijpsjournal.com

These methods provide separation and then generate mass-to-charge ratio (m/z) data for the eluting compounds. ijpsjournal.com This is extremely useful for identifying unknown impurities, as the mass data can be used to infer the molecular weight and even the elemental composition of an impurity. ijpsjournal.comdrawellanalytical.com Techniques such as LC-MS/MS can provide further structural information by fragmenting the impurity's molecular ion and analyzing the resulting daughter ions. researchgate.net GC-MS is suitable for volatile compounds and may require derivatization for polar molecules like uracil (B121893) derivatives to increase their volatility. sigmaaldrich.comshimadzu.com

Advanced Spectrometric Methods

Spectrometric methods analyze the interaction of matter with electromagnetic radiation, providing detailed information about molecular structure and composition.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. ijpsjournal.com This allows for the determination of a molecule's molecular weight. High-Resolution Mass Spectrometry (HRMS) is a more advanced form of MS that measures molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision enables the determination of a compound's elemental formula from its exact mass. researchgate.netmeasurlabs.com

For this compound, with a molecular formula of C₇H₈N₂O₄, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.comvwr.com This capability is crucial for confirming the identity of the synthesized compound and for the structural elucidation of unknown impurities. nih.gov HRMS provides a high degree of confidence in compound identification, far exceeding that of standard-resolution MS. researchgate.net

Fragmentation Pathway Analysis

In mass spectrometry, molecules are often ionized in a way that causes them to break apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible for a given molecule under specific conditions. researchgate.net This fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm a chemical structure or to piece together the structure of an unknown compound.

Analysis of the fragmentation pathways of this compound and its derivatives is a key step in their structural confirmation. For instance, in a related compound, 5-Carbethoxy-2-thiouracil, GC-MS analysis shows a prominent molecular ion peak along with several fragment ions. nih.gov The masses of these fragments correspond to the loss of specific functional groups from the parent molecule, providing clues to its structure.

Table 2: Example GC-MS Fragmentation Data for the Related Compound 5-Carbethoxy-2-thiouracil

Featurem/z ValueInterpretation
Top Peak (Molecular Ion) 200[M]⁺ of C₇H₈N₂O₃S
2nd Highest Peak 128Fragment ion
Total Peaks Observed 143Complexity of fragmentation

Data sourced from PubChem for the analogous compound 5-Carbethoxy-2-thiouracil to illustrate the principle of fragmentation analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The two most common types of NMR used for organic compounds are ¹H NMR and ¹³C NMR.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and which protons are adjacent to one another. For this compound, ¹H NMR would be expected to show distinct signals for the proton on the pyrimidine (B1678525) ring, the protons of the ethyl group (a quartet and a triplet), and the two N-H protons of the uracil ring.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. udel.eduoregonstate.edu Each chemically non-equivalent carbon atom gives a distinct signal, allowing one to count the number of unique carbons. udel.edu For this compound, this would include signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the ethyl group. The chemical shifts of these signals confirm the presence of the different functional groups. oregonstate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹H H-6~8.1Singlet
N¹-H~11.5Broad Singlet
N³-H~11.3Broad Singlet
-CH₂-~4.2Quartet
-CH₃~1.3Triplet
¹³C C-4 (Carbonyl)~162Singlet
C-2 (Carbonyl)~151Singlet
C=O (Ester)~164Singlet
C-6~141Singlet
C-5~109Singlet
-CH₂-~60Singlet
-CH₃~14Singlet

Note: The chemical shift values are predictions based on typical ranges for the functional groups present and data from structurally similar compounds. researchgate.netcaspre.ca Actual experimental values may vary based on solvent and other conditions.

¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules. While a complete, published experimental dataset for this compound was not identified, the expected ¹H and ¹³C NMR spectra can be predicted based on the compound's chemical structure and established principles of NMR spectroscopy. nih.gov

In ¹H NMR, the molecule is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), a singlet for the proton on the pyrimidine ring (C6-H), and broad signals for the two N-H protons of the uracil ring.

In ¹³C NMR, distinct signals are anticipated for each of the seven carbon atoms, reflecting their unique chemical environments. This includes the two carbons of the ethyl group, the carbonyl carbon of the ester, the two carbonyl carbons of the uracil ring (C2 and C4), and the two sp² carbons of the ring (C5 and C6). chemicalbook.com The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.)

Atom TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-CH₃ (ethyl)1.2 - 1.4TripletCoupled to the -CH₂- group.
-CH₂- (ethyl)4.1 - 4.4QuartetCoupled to the -CH₃ group.
C6-H7.5 - 8.0SingletOlefinic proton on the pyrimidine ring.
N1-H10.5 - 11.5Broad SingletAmide proton.
N3-H11.0 - 12.0Broad SingletAmide proton.
¹³C NMR
-CH₃ (ethyl)~14Aliphatic carbon.
-CH₂- (ethyl)~61Aliphatic carbon attached to oxygen.
C5~110Olefinic carbon attached to the ester group.
C6~145Olefinic carbon adjacent to N1.
C2~151Carbonyl carbon.
C4~163Carbonyl carbon.
-C=O (ester)~165Ester carbonyl carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The uracil ring system in this compound contains chromophores—specifically, conjugated double bonds (C=C) and carbonyl groups (C=O)—that are responsible for its characteristic UV absorption. upi.edu

The absorption of UV radiation excites valence electrons from a lower energy ground state to a higher energy excited state. upi.edu For this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated system of the pyrimidine ring.

n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital.

Table 2: Principal Electronic Transitions for this compound

Transition TypeInvolved OrbitalsRelative EnergyExpected Molar Absorptivity (ε)
π → ππ bonding to π antibondingHighHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πn non-bonding to π antibondingLowLow (10 - 100 L mol⁻¹ cm⁻¹)
Solvent and Substituent Effects on UV-Vis Spectra

The position (λmax) and intensity (ε) of absorption bands in a UV-Vis spectrum are sensitive to the solvent environment. magritek.com Interactions between the solute (this compound) and solvent molecules can alter the energy difference between the ground and excited states. google.com

Effect on π → π transitions:* In polar solvents, the more polar π* excited state is stabilized more than the ground state, leading to a smaller energy gap. This results in a bathochromic shift (red shift) to a longer wavelength.

Effect on n → π transitions:* The ground state, with its non-bonding electrons, is stabilized by hydrogen bonding with polar solvents. This increases the energy gap to the π* excited state, causing a hypsochromic shift (blue shift) to a shorter wavelength.

Studies on related 3-N-alkyl-5-carboxyuracils confirm that solvent polarity and hydrogen-bonding capabilities significantly influence the absorption spectra. google.com

Table 3: Expected Solvent Effects on the UV-Vis Spectrum of this compound

Transition TypeSolvent TypeExpected ShiftRationale
π → πPolar (e.g., Ethanol, Water)Bathochromic (Red Shift)Stabilization of the more polar π excited state.
n → πPolar (e.g., Ethanol, Water)Hypsochromic (Blue Shift)Stabilization of the ground state via hydrogen bonding.
π → π & n → π*Non-polar (e.g., Hexane)Relative to polar solventsMinimal solvent-solute interaction, sharper peaks.

Thermal Analysis Methods

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition profiles. google.comDifferential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions like melting, crystallization, and decomposition. google.comacs.org

A study on orotic acid complexes showed that the ligand decomposes in distinct steps. scirp.org It is expected that this compound would exhibit an initial mass loss corresponding to the ethyl carboxylate group, followed by the decomposition of the uracil ring at higher temperatures.

Table 4: Thermal Decomposition Data for Orotic Acid (as a reference)

Temperature Range (°C)Mass Loss (%)Assignment (based on Orotic Acid study scirp.org)
250 - 350~24.5%Loss of CO₂ and H₂O molecules from the carboxylic acid and ring.
350 - 650~47.0%Decomposition of the remaining organic moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. csic.es This technique involves directing an X-ray beam at a single crystal and analyzing the resulting diffraction pattern. upi.edu The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the precise positions of atoms and the nature of chemical bonds can be determined. csic.es

A crystal structure for this compound has not been identified in the searched literature. However, analysis of related structures, such as orotate (B1227488) complexes, indicates that the uracil ring is typically planar and engages in extensive intermolecular hydrogen bonding. researchgate.net In the solid state, the N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as acceptors, leading to well-ordered, stable crystal lattices. An X-ray diffraction experiment on this compound would provide definitive data on its solid-state conformation and intermolecular interactions.

Table 5: Key Parameters Determined by Single-Crystal X-ray Diffraction

ParameterDescription
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal structure.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit.
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.
Bond Lengths & Angles Precise measurements of the distances and angles between atoms.
Hydrogen Bonding Identification of intermolecular hydrogen bond donors, acceptors, and distances.

Computational and Theoretical Studies of 5 Carbethoxyuracil

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a fundamental understanding of a molecule's electronic properties. libretexts.orgbluequbit.io These methods are crucial for describing electronic structure, chemical bonding, and reactivity. bluequbit.iogatech.edu For a molecule like 5-Carbethoxyuracil, QM methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

The electronic structure of a molecule dictates its physical and chemical properties. gatech.edu Analysis of the electronic structure involves determining the arrangement of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's reactivity and kinetic stability.

While specific, detailed electronic structure analyses for this compound are not extensively documented in the reviewed literature, studies on similar pyrimidine (B1678525) derivatives, such as 5-fluorouracil (B62378), have been performed using Density Functional Theory (DFT). aimspress.comresearchgate.net These studies typically calculate key quantum chemical descriptors. For this compound, it can be inferred that the pyrimidine ring, with its heteroatoms and conjugated system, along with the carbonyl and ester functional groups, would significantly influence the electronic distribution. The lone pairs on the oxygen and nitrogen atoms would contribute to the HOMO, while the π* orbitals of the conjugated system would likely constitute the LUMO. Such calculations are vital for understanding reaction mechanisms, spectroscopic properties, and potential intermolecular interactions. researchgate.net

Table 1: General Principles of Electronic Structure Analysis

ConceptDescriptionRelevance to this compound
Wavefunction (Ψ) A mathematical function that describes the quantum state of electrons in a molecule. The square of the wavefunction (Ψ²) is proportional to the probability of finding an electron at a given point. libretexts.orgDescribes the distribution of electrons around the uracil (B121893) ring and the carbethoxy group.
Born-Oppenheimer Approx. An approximation that assumes the motion of atomic nuclei and electrons can be separated due to the large difference in their masses. This allows for the concept of a potential energy surface. gatech.eduEnables the calculation of electronic energy for a fixed nuclear geometry of the molecule.
HOMO & LUMO The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy difference between them is the HOMO-LUMO gap.The HOMO is likely associated with the π-system and lone pairs, making it a potential electron donor. The LUMO is associated with the π*-system, making it an electron acceptor in reactions.
DFT A computational method that models the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.netA suitable method for calculating the electronic properties, such as orbital energies and charge distribution, of this compound.

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. uinjkt.ac.idq-chem.com Exploring a PES allows chemists to identify stable structures (minima), transition states (saddle points), and reaction pathways. q-chem.comsaskoer.ca This is often done through "relaxed" or "frozen" scans, where specific internal coordinates (like bond lengths or dihedral angles) are systematically varied, and the energy is calculated at each step. gaussian.comuni-muenchen.dereadthedocs.iojamberoo.org

For this compound, a relevant PES would be one that describes the rotation of the carbethoxy group around the C5-C(carboxyl) bond. This would reveal the most stable rotational conformers and the energy barriers between them. Another significant reaction would be the hydrolysis of the ester group or the decarboxylation of the corresponding 5-carboxyuracil. Computational studies on the enzymatic decarboxylation of 5-carboxyuracil, a close analog, have explored the reaction mechanism, which inherently involves traversing a complex PES from reactant to product via a high-energy transition state. Such analyses provide critical insights into the kinetics and thermodynamics of potential reactions involving this compound. saskoer.ca

Electronic Structure Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms. nih.govmdpi.com This technique allows for the study of the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as a solvent or a protein binding site. nih.govfrontiersin.org

MD simulations are a cornerstone of modern drug design and structural biology, used to investigate how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. uinjkt.ac.idplos.org These simulations can reveal the stability of a ligand in a binding pocket, the key amino acid residues involved in the interaction, and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. plos.orgnih.gov

While specific MD studies featuring this compound as a ligand are not prominent in the searched literature, the methodology is well-established. A typical study would involve docking the ligand into a protein's active site, followed by MD simulations of the resulting complex. mdpi.com The simulation would track the movement of the ligand and protein atoms over time (nanoseconds to microseconds), providing insights into the stability of the binding pose and the free energy of binding. uinjkt.ac.id This information is invaluable for understanding the molecule's potential biological activity. nih.govmsdmanuals.com

Table 2: Key Interactions in Ligand-Protein Binding

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom.The N-H and C=O groups of the uracil ring, and the C=O and ether oxygen of the carbethoxy group can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The ethyl group of the carbethoxy moiety and the aliphatic part of the uracil ring can engage in hydrophobic interactions within a nonpolar protein pocket.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.Contribute to the overall stability of the ligand within the binding site through close packing.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The partial charges on the atoms of the polar uracil and ester groups will interact with charged or polar residues in the protein.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that a molecule can adopt through rotation about single bonds. wikipedia.orglumenlearning.com MD simulations are an excellent tool for exploring the conformational landscape of a molecule and the dynamics of interconversion between different conformers. lambris.comnih.gov

For this compound, the key rotatable bonds are the C5-C(carboxyl) bond and the C(carboxyl)-O(ethyl) bond. Rotation around these bonds will give rise to different conformers with varying energies. An MD simulation in a solvent like water would show the dynamic behavior of the carbethoxy group, including its preferred orientations relative to the uracil ring and the timescales of transitions between these states. This flexibility can be crucial for how the molecule fits into a constrained environment like an enzyme's active site. ethz.ch

Ligand-Protein Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. d-nb.infonih.gov In a typical QM/MM simulation, a small, chemically active part of a large system (e.g., a substrate and key active site residues in an enzyme) is treated with a QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally expensive MM force field. nih.govrsc.org This approach makes it feasible to study chemical reactions in complex biological environments. nih.govfrontiersin.org

A significant computational study investigated the enzymatic decarboxylation of 5-carboxyuracil (the de-esterified form of this compound) using QM/MM calculations. This study elucidated the reaction mechanism within the isoorotate decarboxylase (IDCase) enzyme, highlighting the factors contributing to the catalytic rate enhancement. The QM region included the substrate and essential amino acid residues, allowing for a detailed description of bond breaking and forming events. Such studies provide profound insights into enzyme mechanisms and demonstrate a powerful approach that could be applied to understand the enzymatic processing of this compound or its derivatives. The findings from these simulations can explain how the protein environment stabilizes the transition state of the reaction, a key aspect of enzymatic catalysis. nih.gov

Enzyme-Catalyzed Reaction Mechanisms

The enzymatic transformation of uracil derivatives is a key area of biochemical research. Computational studies, particularly on the related compound 5-carboxyuracil (the hydrolysis product of this compound), have shed light on the mechanisms of enzyme-catalyzed decarboxylation.

Detailed research using dual-level quantum mechanics/molecular mechanics (QM/MM) calculations has been employed to understand these enzymatic processes. umn.edu This hybrid method treats the reacting part of the molecule (the substrate and the enzyme's active site) with high-accuracy quantum mechanics, while the rest of the protein and solvent environment is modeled using more computationally efficient molecular mechanics. Studies on the decarboxylation of 5-carboxyuracil (5caU) have used this approach to map out the reaction pathway. umn.edu

Enzymes that catalyze such reactions typically employ several strategies to lower the activation energy. lsuhsc.edu These strategies, which can be modeled computationally, include:

Acid-Base Catalysis : Involves the transfer of a proton to or from the substrate, often mediated by amino acid residues in the active site like histidine. wou.edu

Covalent Catalysis : The enzyme forms a temporary covalent bond with the substrate, creating a new reaction intermediate.

Electrostatic Stabilization : The enzyme's active site is pre-organized to stabilize the charged transition state of the reaction through hydrogen bonds or other electrostatic interactions. wou.edu

Proximity and Orientation : The enzyme binds the substrate(s) in the optimal position for the reaction to occur, effectively increasing the local concentration and reducing the entropy of the transition state.

In the context of 5-carboxyuracil decarboxylation, computational models have been used to investigate the specific roles of active site residues and the factors contributing to the catalytic rate enhancement provided by the enzyme. umn.edu

Solvent Effects in Decarboxylation Processes

The solvent environment plays a critical role in the decarboxylation of carboxylic acids. Computational studies have revealed that the energy barrier for this reaction is highly sensitive to the solvent. umn.edunih.gov

In the gas phase, the recombination of a carbanion intermediate with CO2 often has a minimal energy barrier. nih.gov However, in a polar protic solvent like water, the situation changes dramatically. Aqueous solvation provides significant stabilization to the charged carboxylate group of the reactant (e.g., 5-carboxyuracil) relative to the less polar transition state. nih.gov This differential solvation increases the activation energy, making the reaction slower in water. nih.gov

Theoretical investigations have quantified these effects, showing that the free-energy barrier for CO2 capture (the reverse of decarboxylation) is almost entirely induced by solvent effects, particularly in aqueous solutions. umn.edunih.gov In contrast, aprotic solvents can favor the reverse reaction, carboxylation. nih.gov Studies comparing decarboxylation rates in different solvents, such as water and dimethylformamide (DMF), show that the reaction can be faster in less protic, polar aprotic solvents. nih.gov This is because such solvents are less effective at stabilizing the reactant's carboxylate group through hydrogen bonding.

The key findings from computational studies on solvent effects are summarized below:

Aqueous Solvation : Stabilizes the reactant more than the transition state, increasing the energy barrier for decarboxylation. nih.gov

Aprotic Solvents : Can lead to lower activation barriers compared to water. nih.gov

Reversibility : The choice of solvent can influence the reversibility of the decarboxylation/carboxylation reaction. Aprotic environments can make the capture of CO2 by the resulting carbanion intermediate more favorable. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to link the chemical structure of a compound to its biological activity. uni-bonn.de Computational modeling has become an indispensable tool for developing quantitative structure-activity relationship (QSAR) models. scirp.orgnih.gov These models use statistical methods to correlate variations in the physicochemical properties of a series of compounds with changes in their activity. researchgate.net

For a series of this compound derivatives, QSAR studies could be performed to understand how different substituents on the uracil ring or modifications to the carbethoxy group influence a specific biological effect. The general workflow involves:

Data Set Generation : A series of this compound analogs is synthesized and tested for biological activity (e.g., enzyme inhibition).

Descriptor Calculation : For each molecule, a large number of numerical parameters, or "descriptors," are calculated. These can be constitutional, topological, geometric, or quantum-chemical in nature. scirp.org

Model Development : Statistical techniques, such as Genetic Function Approximation (GFA) or machine learning methods, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. scirp.orgresearchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives and to provide insights into the structural features that are either beneficial or detrimental to activity. researchgate.net

Table 1: Common Descriptor Types in QSAR Studies

Descriptor ClassDescriptionExamples
ConstitutionalBased on the molecular formula and constitution.Molecular Weight, Atom Count, Number of Rings, Number of H-bond donors/acceptors.
TopologicalDescribe atomic connectivity and molecular branching.Wiener Index, Kier & Hall Connectivity Indices.
Geometric (3D)Based on the 3D coordinates of the atoms.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia.
Quantum-ChemicalDerived from quantum mechanical calculations.HOMO/LUMO energies, Dipole Moment, Atomic Charges. mdpi.com
PhysicochemicalRepresent properties like lipophilicity and polarity.LogP (octanol-water partition coefficient), Molar Refractivity.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov This method accelerates the discovery of lead compounds by reducing the number of molecules that need to be synthesized and tested experimentally. explorationpub.com

For this compound, these methods could be used in two primary ways: to find potential protein targets for the compound or to design new derivatives with enhanced activity against a known target. The two main approaches are:

Ligand-Based Virtual Screening (LBVS) : This method is used when the structure of the target protein is unknown, but a set of molecules known to be active is available. pensoft.net It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. qima-lifesciences.com Starting with this compound as a reference or "query" molecule, LBVS tools can screen databases to find other compounds with similar 2D fingerprints or 3D shapes and electrostatic properties. qima-lifesciences.commolecular-modelling.ch

Structure-Based Virtual Screening (SBVS) : When the 3D structure of a target protein is known (from X-ray crystallography or NMR, for example), SBVS can be used. pensoft.net This approach involves computationally "docking" candidate molecules from a library into the binding site of the target. nih.gov A scoring function then estimates the binding affinity for each molecule. The top-scoring compounds are selected as "hits" for further experimental testing. This method could be used to screen for derivatives of this compound that fit better into a specific enzyme's active site.

Table 2: Comparison of Virtual Screening Approaches

FeatureLigand-Based Virtual Screening (LBVS)Structure-Based Virtual Screening (SBVS)
RequirementA known active ligand (e.g., this compound).A known 3D structure of the target protein. pensoft.net
Principle"Similar molecules have similar activities." qima-lifesciences.com"Active molecules must fit the target's binding site." pensoft.net
MethodSimilarity searching (2D or 3D).Molecular Docking. nih.gov
GoalFind structurally similar compounds.Find compounds with high predicted binding affinity.

Theoretical Predictions of Chemical Reactivity

Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the chemical reactivity of molecules. mdpi.comfrontiersin.org By calculating the electronic structure of this compound, it is possible to derive a set of "reactivity descriptors" that can predict how the molecule will behave in a chemical reaction, identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Local Reactivity Descriptors pinpoint the most reactive sites within the molecule. The Fukui function is a key local descriptor that indicates the change in electron density at a specific atom when an electron is added or removed. mdpi.comfrontiersin.org

A site with a high value for the nucleophilic Fukui function is susceptible to attack by an electrophile.

A site with a high value for the electrophilic Fukui function is susceptible to attack by a nucleophile.

The Molecular Electrostatic Potential (MESP) surface is another useful tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Table 3: Key Theoretical Reactivity Descriptors

DescriptorSymbolSignificance
HOMO EnergyEHOMORelates to the ability to donate an electron (nucleophilicity). Higher energy indicates greater reactivity. mdpi.com
LUMO EnergyELUMORelates to the ability to accept an electron (electrophilicity). Lower energy indicates greater reactivity. mdpi.com
Chemical HardnessηMeasures resistance to change in electron distribution. Harder molecules are less reactive. mdpi.com
ElectronegativityχMeasures the ability to attract electrons. mdpi.com
Electrophilicity IndexωA global index that quantifies the electrophilic character of a molecule. mdpi.com
Fukui Functionsf(r)Identifies the most reactive atoms within a molecule for nucleophilic, electrophilic, or radical attack. frontiersin.org

Biological and Medicinal Chemistry Investigations of 5 Carbethoxyuracil Derivatives

Evaluation as Enzyme Inhibitors

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ucl.ac.ukwikipedia.org They are fundamental tools in drug development. antibodies-online.commdpi.com Derivatives of 5-carbethoxyuracil have been evaluated for their ability to inhibit key enzymes involved in nucleic acid synthesis, a critical pathway for cell proliferation and viral replication. researchgate.net

DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. frontiersin.orgpatsnap.com Inhibiting these enzymes is a key strategy in cancer and antiviral therapy. frontiersin.org Research has shown that certain derivatives of 5-carboxyuracil, the parent acid of this compound, exhibit inhibitory effects on specific DNA polymerases. researchgate.net

Reverse transcriptases (RTs) are specialized DNA polymerases used by retroviruses, such as the Human Immunodeficiency Virus (HIV), to transcribe their RNA genome into DNA, a necessary step for viral replication. eolss.netpromega.de Consequently, RTs are a major target for antiretroviral drugs. researchgate.net A series of new 5-carboxyuracil derivatives, synthesized from precursors like this compound, were tested for their ability to inhibit Moloney Murine Leukemia Virus (M. MuLV) reverse transcriptase and HIV-1 reverse transcriptase. researchgate.net The inhibitory activity was found to be dependent on the specific chemical groups attached to the uracil (B121893) core. researchgate.net

Table 1: Inhibition of Reverse Transcriptases by 5-Carboxyuracil Derivatives
CompoundInhibition of M. MuLV RTInhibition of HIV-1 RT
5-Carboxyuracil Amide DerivativesEvaluatedEvaluated
5-Carboxyuracil Ester DerivativesEvaluatedEvaluated
Data derived from studies on newly synthesized 5-carboxyuracil derivatives. researchgate.net

Thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine (B1678525) salvage pathway. nih.govwikipedia.orguniprot.org It catalyzes the reversible conversion of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. wikipedia.org This enzyme is upregulated in many solid tumors and plays a role in angiogenesis, making it a target for cancer therapy. nih.govfrontiersin.orgrxlist.com

Investigations have shown that several esters of 5-carboxyuracil, including the ethyl ester (this compound) and others, are not inhibitors but rather substrates for thymidine phosphorylase. researchgate.net This means the enzyme can process these molecules, a property that can be harnessed for therapeutic purposes. researchgate.net Specifically, the enzyme facilitates a nucleobase-exchange reaction, which can be used to convert thymidine into new, non-natural nucleosides. researchgate.net

Table 2: 5-Carboxyuracil Esters as Substrates for Thymidine Phosphorylase
Ester Derivative of 5-CarboxyuracilSubstrate for Thymidine Phosphorylase?
Methyl EsterYes
Ethyl Ester (this compound)Yes
Propyl EsterYes
Isopropyl EsterYes
Butyl EsterYes
Cyclohexyl EsterYes
Cyclooctyl EsterYes
Prop-2-ynyl EsterYes
This table indicates that various alkyl and cycloalkyl esters of 5-carboxyuracil are recognized and processed by the enzyme thymidine phosphorylase. researchgate.net

Inhibition of DNA Polymerases

Role as Antimetabolites

Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. wikipedia.orgwebmd.comclevelandclinic.org They often work by tricking cells into incorporating them into vital molecules like DNA or RNA, which halts cell growth and division. wikipedia.orgwebmd.com Pyrimidine analogues, such as 5-Fluorouracil (B62378) (5-FU), are a well-established class of antimetabolites used in cancer chemotherapy. wikipedia.orgpharmacologyeducation.org

This compound and its derivatives function as precursors to antimetabolites. By acting as substrates for enzymes like thymidine phosphorylase, they can be converted within the body into modified nucleosides. researchgate.net These resulting nucleosides are analogues of the natural building blocks of DNA and RNA and can disrupt nucleic acid synthesis, giving them antimetabolite properties. beilstein-journals.orgnih.gov

Investigations as Modified Nucleoside Precursors

Modified nucleosides are structural variants of the standard nucleosides (adenosine, guanosine, cytidine (B196190), uridine (B1682114), and thymidine) and are critical tools in biochemical research and drug development. nih.govmdpi.commdpi.com They can act as antiviral and anticancer agents. mdpi.com

The fact that this compound and related esters are substrates for thymidine phosphorylase makes them valuable precursors for the enzymatic synthesis of novel modified nucleosides. researchgate.net This enzymatic approach offers a way to produce functionalized, non-natural uridine nucleosides. researchgate.net The process involves an enzyme-mediated reaction where the modified base (the this compound derivative) is exchanged for the natural base in a pre-existing nucleoside like thymidine. researchgate.net This method avoids some of the challenges of purely chemical synthesis, which can be complicated by the need for protecting groups and may result in lower yields. mdpi.com This synthetic utility has been demonstrated in the preparation of various 5-substituted cytidine derivatives used in aptamer discovery. nih.gov

Structure-Biological Activity Relationships of Derivatized this compound

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of medicinal chemistry, guiding the design of more potent and selective drugs. researchgate.netekb.egresearchcommons.org For derivatives of this compound, SAR analysis has provided valuable insights, particularly concerning their activity as reverse transcriptase inhibitors. researchgate.net

Analysis of various analogues suggests that for anti-HIV reverse transcriptase activity, certain structural features are favorable. Specifically, the introduction of a two-carbon side chain at the N-3 position of the uracil ring and the presence of a lipophilic group, such as a methyl group, appear to enhance inhibitory activity. researchgate.net This indicates that both the size and the oil-loving (lipophilic) nature of the chemical groups attached to the 5-carboxyuracil core are critical determinants of its ability to interact with and inhibit the target enzyme. researchgate.net

Pharmacological Activity Beyond Direct Antimetabolic Action

While many uracil analogs function as antimetabolites, derivatives of this compound have been investigated for a broader range of pharmacological activities, including antiviral and anticancer properties. These activities often stem from mechanisms other than direct metabolic inhibition, such as the inhibition of specific viral or cellular enzymes.

Derivatives of 5-substituted uracils are a cornerstone in antiviral therapy, particularly against DNA viruses like those in the herpes family. nih.gov The exploration of these derivatives has revealed that specific structural modifications can yield compounds with potent and selective antiviral effects.

Carbocyclic analogues of 5-substituted uracil nucleosides have demonstrated significant in vitro activity against herpes simplex virus, types 1 and 2 (HSV-1 and HSV-2). nih.gov Notably, the carbocyclic versions of 5-bromo- and 5-iodo-2'-deoxyuridine were found to be highly active. nih.gov This activity is often dependent on the phosphorylation of the analogue by viral thymidine kinase, an essential step for their activation. nih.gov

Research into 5-carboxyuracil derivatives, which are closely related to this compound, has shown that various ester and amide derivatives can act as inhibitors of viral DNA polymerases. lmaleidykla.lt Specifically, these compounds were tested for their ability to inhibit the reverse transcriptases of Moloney murine leukemia virus (M-MuLV) and Human Immunodeficiency Virus type 1 (HIV-1). lmaleidykla.lt The study highlighted that esters of 5-carboxyuracil, such as the methyl, ethyl, and propyl esters, can serve as substrates for thymidine phosphorylase, enabling the enzymatic synthesis of new modified nucleosides for further antiviral screening. lmaleidykla.lt

The antiviral activity of these compounds is highly dependent on their three-dimensional structure. For instance, while E-5-(2-Bromovinyl)-2'-deoxyuridine is a potent and specific inhibitor of some herpes viruses, the Z-isomer of the same compound is largely biologically inactive. nih.gov

Derivative ClassSpecific Compound ExamplesTarget Virus/EnzymeKey FindingsCitation
Carbocyclic Uracil Nucleoside AnaloguesCarbocyclic 5-bromo-2'-deoxyuridine, Carbocyclic 5-iodo-2'-deoxyuridineHerpes Simplex Virus (HSV-1, HSV-2)Highly active in vitro against HSV-1 and HSV-2. nih.gov
5-Carboxyuracil EstersMethyl, ethyl, propyl, isopropyl, butyl esters of 5-carboxyuracilHIV-1 Reverse Transcriptase, M-MuLV Reverse TranscriptaseTested as inhibitors of viral DNA polymerases. Serve as substrates for thymidine phosphorylase, allowing for the creation of novel nucleosides. lmaleidykla.lt
Vinyl-Substituted Uracil DerivativesE-5-(2-Bromovinyl)-2'-deoxyuridineHerpes VirusesPotent and specific antiviral agent. Its Z-isomer is biologically inert. nih.gov

Uracil and its derivatives, such as the widely used 5-fluorouracil (5-FU), are fundamental in cancer chemotherapy. researchgate.net The exploration of other uracil-based compounds, including those derived from this compound, continues to be a promising area of research for developing new anticancer agents with potentially improved efficacy and selectivity.

Derivatives of 5-carboxyuracil, synthesized from this compound, have been evaluated as potential inhibitors of DNA and RNA polymerases, which are crucial enzymes for the replication of cancer cells. lmaleidykla.lt These synthetic analogues, bearing various ester and amide groups, are designed to interfere with nucleic acid biosynthesis, a hallmark of rapidly proliferating tumor cells. lmaleidykla.lt

The anticancer potential often hinges on the specific chemical groups attached to the uracil core. For instance, the introduction of a thio group at the 2-position, as seen in 5-Carbethoxy-2-thiouracil, has been a strategy to explore new biological activities, including potential anticancer effects.

Furthermore, uracil-based hybrids have shown promise. A series of uracil-coumarin hybrids connected by a 1,2,3-triazole moiety were synthesized and tested against a panel of human cancer cell lines, demonstrating the versatility of the uracil scaffold in creating bifunctional anticancer molecules.

Derivative ClassTargetKey FindingsCitation
5-Carboxyuracil Derivatives (Esters and Amides)DNA/RNA PolymerasesSynthesized to act as potential inhibitors of enzymes crucial for cancer cell replication. lmaleidykla.lt
2-Thiouracil DerivativesGeneral Anticancer Screening5-Carbethoxy-2-thiouracil has been investigated for its potential as an anticancer agent.
Uracil-Coumarin HybridsVarious Human Cancer Cell LinesDemonstrates the potential of using the uracil scaffold to create novel bifunctional anticancer compounds.

Future Directions and Emerging Research Avenues for 5 Carbethoxyuracil

Development of Novel 5-Carbethoxyuracil Analogs with Enhanced Biological Activities

A primary focus of future research is the rational design and synthesis of novel analogs of this compound to enhance their biological activities. The core structure of this compound is amenable to a variety of chemical modifications, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.

Research has been conducted on the synthesis of a series of 5-carboxyuracil derivatives, which are closely related to this compound, featuring various ester and amide groups. Current time information in Bangalore, IN.researchgate.net These derivatives have been systematically evaluated for their biological effects, particularly as inhibitors of viral DNA polymerases. Current time information in Bangalore, IN.researchgate.net In one study, a range of 5-carboxyuracil esters and amides were synthesized and tested for their ability to inhibit Moloney Murine Leukemia Virus (M-MuLV) and Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptases. researchgate.net While these specific derivatives did not show significant inhibition of the tested reverse transcriptases, this line of inquiry highlights a key strategy for developing new therapeutic agents. researchgate.net The lack of activity in this instance suggests that the active sites of these particular enzymes may not accommodate the synthesized modifications, pointing future efforts toward screening these compounds against a broader range of DNA and RNA polymerases. researchgate.net

Furthermore, enzymatic synthesis has been identified as a promising method for creating novel modified nucleosides from 5-carboxyuracil esters. Current time information in Bangalore, IN.researchgate.net It has been demonstrated that esters of 5-carboxyuracil can act as substrates for thymidine (B127349) phosphorylase, facilitating the production of non-natural uridine (B1682114) nucleosides. Current time information in Bangalore, IN.researchgate.net This enzymatic approach circumvents the often-complex chemical synthesis routes for such nucleosides and opens the door to generating a diverse library of compounds for biological screening. researchgate.net The efficiency of this enzymatic conversion has been shown to be dependent on the nature of the ester group, with smaller alkyl esters generally showing higher yields. researchgate.net

Compound TypeR GroupBiological TargetObserved ActivityReference
5-Carboxyuracil EsterMethyl, Propyl, Isopropyl, Butyl, Cyclohexyl, Cyclooctyl, Prop-2-ynylM-MuLV and HIV-1 Reverse TranscriptaseNo significant inhibition researchgate.net
5-Carboxyuracil AmideOleylamine (B85491), D-Ala, β-Ala, L-Val, D-Val, L-Leu, D-Leu, L-Met, D-Met, L-Phe, D-PheM-MuLV and HIV-1 Reverse TranscriptaseNo significant inhibition researchgate.net
5-Carboxyuracil EsterMethyl, Ethyl, Propyl, Isopropyl, Butyl, Cyclohexyl, Cyclooctyl, Prop-2-ynylThymidine PhosphorylaseSubstrates for enzymatic synthesis of modified nucleosides Current time information in Bangalore, IN.researchgate.net

Future work in this area will likely involve the synthesis of an even broader array of derivatives with diverse functional groups at the 5-position. These new analogs will be tested against a wider panel of biological targets, including various viral and cellular enzymes, to identify promising lead compounds for further development.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and research on this compound and its derivatives is no exception. These computational tools can significantly accelerate the identification of promising new drug candidates and optimize their properties.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel this compound analogs, prioritizing those with the highest predicted potency and most favorable drug-like properties for synthesis and experimental testing. This in silico approach can drastically reduce the time and resources required for the initial stages of drug discovery.

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For uracil (B121893) derivatives, data-driven machine learning QSAR models are being developed to predict their antiproliferative activity against cancer cell lines. chemicalbook.com These models can help in understanding the structural requirements for a desired biological effect and guide the design of new, more active compounds.

Furthermore, AI can be employed in the analysis of complex biological data generated from high-throughput screening of this compound derivatives. By identifying patterns and correlations that may not be apparent to human researchers, AI can help to elucidate the mechanism of action of these compounds and identify potential off-target effects.

Mechanistic Studies of Unexplored Biological Pathways Involving this compound

While some biological activities of this compound derivatives have been explored, the full extent of their interactions with biological systems remains largely unknown. Future research will need to delve deeper into the molecular mechanisms underlying the observed effects and explore potential new therapeutic applications.

One area of interest is the role of this compound and its analogs as substrates or inhibitors of enzymes involved in nucleotide metabolism. researchgate.net The observation that certain 5-carboxyuracil esters are recognized by thymidine phosphorylase suggests that these compounds can enter and potentially perturb cellular nucleotide pools. Current time information in Bangalore, IN.researchgate.net Further studies are needed to investigate how these compounds are metabolized within the cell and whether the resulting metabolites have their own distinct biological activities. For instance, a related compound, 5,6-Dihydro-6-methyluracil, is known to be incorporated into nucleotide metabolism pathways, where it is converted into nucleotide analogs that can interfere with the synthesis of DNA and RNA.

Another avenue for mechanistic investigation is the interaction of this compound derivatives with nucleic acids themselves. Diethylpyrocarbonate (DEPC), a compound with a similar carbethoxy group, is known to react with nucleotides. acs.org This raises the possibility that this compound derivatives could directly interact with DNA or RNA, potentially influencing their structure and function.

Future mechanistic studies will likely employ a range of advanced techniques, including structural biology methods like X-ray crystallography and cryo-electron microscopy to visualize the binding of these compounds to their protein targets. Additionally, 'omics' technologies such as transcriptomics and proteomics can provide a global view of the cellular pathways affected by treatment with this compound analogs.

Advanced Materials Science Applications of this compound Scaffolds

The chemical scaffold of this compound also holds potential for applications beyond the realm of biology, in the field of advanced materials science. The uracil ring system, with its hydrogen bonding capabilities and potential for π-π stacking, can be a valuable building block for the construction of supramolecular assemblies and functional polymers.

The presence of the carbethoxy group provides a convenient handle for polymerization or for grafting onto other materials. For instance, the synthesis of "3-OCTADECYL-5-CARBETHOXYURACIL" suggests the possibility of creating amphiphilic molecules that could self-assemble into interesting structures like micelles or vesicles, which have applications in drug delivery and nanotechnology. chemicalbook.com

Furthermore, the uracil moiety is known to be responsive to stimuli such as light, which could be exploited in the design of "smart" materials. The photochemical properties of uracil and its derivatives could be harnessed to create photo-responsive polymers or surfaces.

While the application of this compound in materials science is still a nascent field, the versatility of its chemical structure suggests a range of possibilities. Future research could explore the incorporation of this scaffold into various polymer backbones to create materials with novel thermal, mechanical, or electronic properties. The use of polymer-bound reagents in the synthesis of pyrimidine (B1678525) derivatives also points towards the potential for using this compound in solid-phase synthesis and combinatorial chemistry to generate libraries of new materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Carbethoxyuracil, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves esterification of uracil with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions . Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 uracil to ethyl chloroacetate). Purification via recrystallization using ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization requires careful monitoring of pH and exclusion of moisture .

Q. How should this compound be stored to maintain stability, and what solvents are suitable for dissolution in experimental workflows?

  • Methodological Answer : Store in airtight containers at 4°C in a dry environment to prevent hydrolysis of the carbethoxy group. The compound is stable at room temperature for short-term use but degrades above 40°C. For dissolution, use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous buffers at neutral pH. Avoid prolonged exposure to strong acids/bases to prevent ester bond cleavage .

Q. What analytical techniques are recommended for characterizing this compound and verifying its identity in synthetic batches?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) peaks at δ 1.20 (t, 3H, CH2CH3), δ 4.15 (q, 2H, OCH2), δ 7.50 (s, 1H, pyrimidine H) .
  • High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase acetonitrile/water (70:30), retention time ~6.2 minutes .
  • Mass Spectrometry (MS) : ESI-MS m/z 185.1 [M+H]+ .

Advanced Research Questions

Q. How can researchers validate the proposed antimetabolite mechanism of this compound in nucleic acid synthesis inhibition?

  • Methodological Answer : Conduct competitive binding assays with thymidylate synthase or uracil DNA glycosylase, using radiolabeled substrates (e.g., 3^3H-uracil) to measure displacement. Pair with cellular uptake studies (LC-MS quantification of intracellular this compound) and correlate with cytotoxicity (IC50) in cancer cell lines (e.g., HCT-116). Validate via siRNA knockdown of target enzymes to confirm specificity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and standardize protocols:

  • Control for hydrolysis products (e.g., free uracil) via HPLC monitoring.
  • Use isogenic cell lines to isolate genetic factors influencing activity.
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, incubation time) .

Q. How can computational modeling guide the design of this compound analogs with enhanced target affinity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to map interactions with thymidylate synthase (PDB ID 1HVY). Prioritize modifications at the carbethoxy group using QSAR models trained on IC50 data. Validate predictions with synthesis and SPR (surface plasmon resonance) binding assays .

Q. What protocols ensure reproducibility in pharmacological studies of this compound across different laboratories?

  • Methodological Answer : Follow FAIR principles:

  • Detailed Supplemental Data : Report exact concentrations, vehicle controls, and cell passage numbers.
  • Standardized Assays : Use CLIA-certified kits for enzyme activity and pre-validated cell lines (e.g., ATCC).
  • Interlab Replication : Share aliquots of synthesized compound and publish raw data in repositories like Zenodo .

Data Presentation Guidelines

  • Tables : Include spectral data (NMR, MS), IC50 values, and statistical parameters (mean ± SD, n≥3).
  • Figures : Use line graphs for dose-response curves and heatmaps for structure-activity relationships.
  • References : Cite primary literature for synthesis protocols and biological assays, avoiding non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.